molecular formula C7H7ClO2 B12597109 2-(Chloromethyl)benzene-1,3-diol CAS No. 646474-96-6

2-(Chloromethyl)benzene-1,3-diol

Cat. No.: B12597109
CAS No.: 646474-96-6
M. Wt: 158.58 g/mol
InChI Key: TVMBIUBPTZALAE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a chloromethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the chloromethylation of resorcinol (benzene-1,3-diol) using formaldehyde and hydrochloric acid. The reaction typically occurs under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzene-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at positions 1 and 2.

    Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.

    Resorcinol (benzene-1,3-diol): Lacks the chloromethyl group.

Uniqueness

2-(Chloromethyl)benzene-1,3-diol is unique due to the presence of both hydroxyl and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

646474-96-6

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

2-(chloromethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7ClO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4H2

InChI Key

TVMBIUBPTZALAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CCl)O

Origin of Product

United States

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